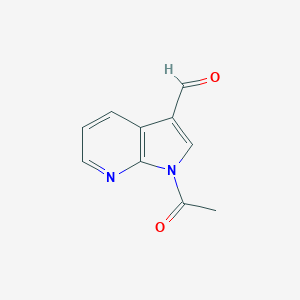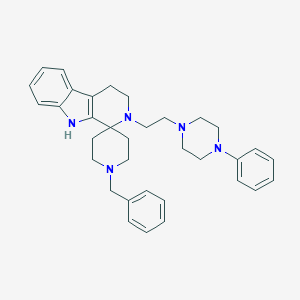
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 1998 by a team of researchers at the University of Innsbruck, Austria. TCB-2 is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. TCB-2 has been extensively studied for its potential applications in scientific research.
作用机制
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine induces a conformational change that activates the G protein signaling pathway. This leads to the activation of various downstream signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways. The activation of these pathways results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and cell proliferation.
生化和生理效应
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in the regulation of mood, cognition, and behavior. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin signaling on specific cellular processes. However, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a synthetic compound that may have potential limitations in terms of its pharmacokinetics and pharmacodynamics. It may also have potential off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. One potential direction is the development of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological conditions, such as pain, inflammation, and cancer. The development of novel therapeutic agents that target the 5-HT2A receptor may have potential applications in the treatment of these conditions. Overall, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a promising compound that has potential applications in scientific research and drug discovery.
合成方法
The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine involves several steps, starting from the reaction of tryptamine with 3-bromo-1-propanol to obtain the intermediate compound. This intermediate is then reacted with 1-phenyl-4-piperazinecarboxylic acid to yield the key intermediate, which is further reacted with benzylpiperidine to give the final product. The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been used to study the effects of serotonin on the cardiovascular system, as well as the regulation of appetite and body weight.
属性
CAS 编号 |
132054-05-8 |
|---|---|
产品名称 |
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine |
分子式 |
C34H41N5 |
分子量 |
519.7 g/mol |
IUPAC 名称 |
1'-benzyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C34H41N5/c1-3-9-28(10-4-1)27-37-19-16-34(17-20-37)33-31(30-13-7-8-14-32(30)35-33)15-18-39(34)26-23-36-21-24-38(25-22-36)29-11-5-2-6-12-29/h1-14,35H,15-27H2 |
InChI 键 |
HKDUSDZSIOLYHL-UHFFFAOYSA-N |
SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
规范 SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
其他 CAS 编号 |
132054-05-8 |
同义词 |
2-(2-(1-phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine PPET |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



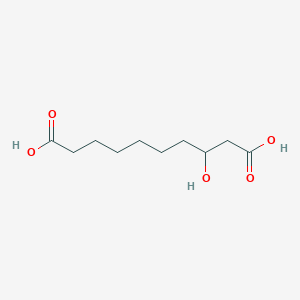
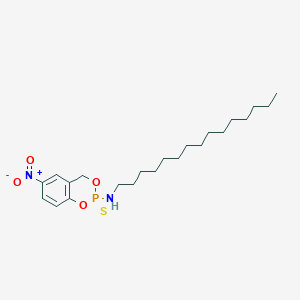
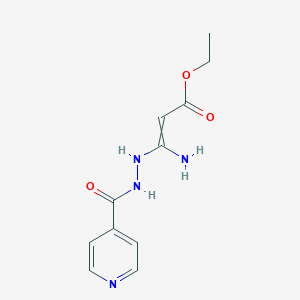
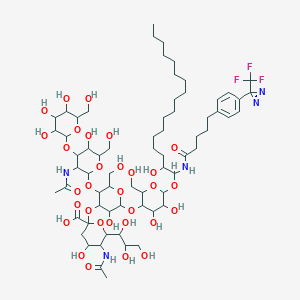
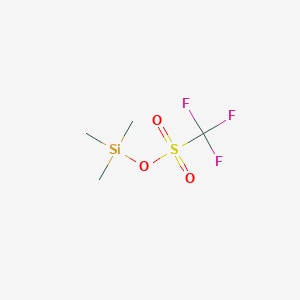
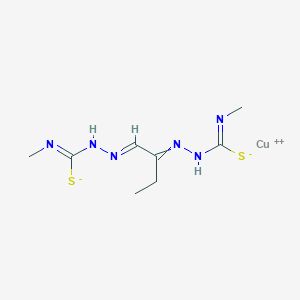
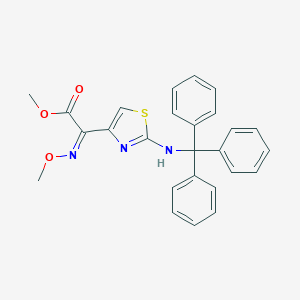
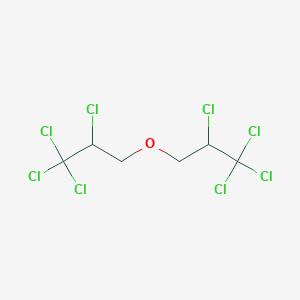
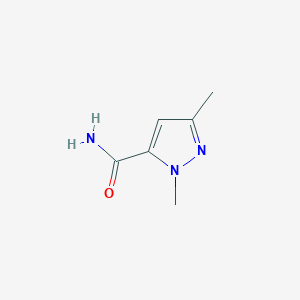
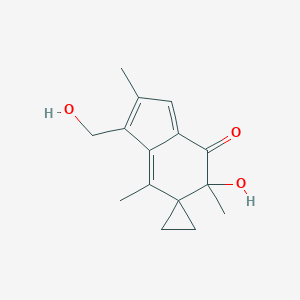
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
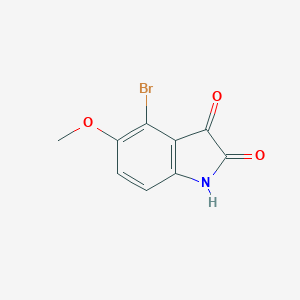
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
